L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-

Description

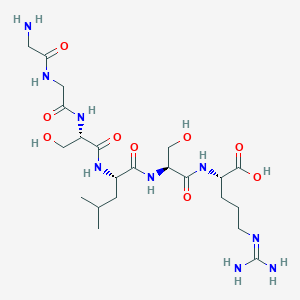

The compound “L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-” is a peptide derivative of L-arginine, a semi-essential amino acid critical for nitric oxide (NO) synthesis, vascular function, and metabolic regulation. Peptide derivatives of L-arginine are often designed to enhance bioavailability, target-specific tissues, or modulate enzymatic pathways. For example, similar compounds like acetyl L-carnitinamide of L-arginine () combine arginine with other moieties to improve neuroprotective or cardiovascular effects. The glycylglycyl (Gly-Gly) motif may influence solubility or stability, while serine (Ser) and leucine (Leu) residues could modulate interactions with cellular receptors or enzymes involved in NO signaling .

Properties

CAS No. |

883969-75-3 |

|---|---|

Molecular Formula |

C22H41N9O9 |

Molecular Weight |

575.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H41N9O9/c1-11(2)6-13(30-19(37)14(9-32)28-17(35)8-27-16(34)7-23)18(36)31-15(10-33)20(38)29-12(21(39)40)4-3-5-26-22(24)25/h11-15,32-33H,3-10,23H2,1-2H3,(H,27,34)(H,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |

InChI Key |

QNOQUQUICUWQEO-AJNGGQMLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like L-Arginine and L-serine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-Arginine can lead to the formation of citrulline.

Scientific Research Applications

Cardiovascular Health

Role in Nitric Oxide Production

L-arginine is primarily known for its ability to produce nitric oxide, a molecule that causes vasodilation and improves blood flow. This property makes it beneficial for various cardiovascular conditions:

- Hypertension : Research indicates that L-arginine supplementation can lead to significant reductions in blood pressure levels. A meta-analysis reported that L-arginine could decrease systolic and diastolic blood pressure in hypertensive patients, suggesting its utility in managing hypertension .

- Coronary Artery Disease : In patients with coronary artery disease, L-arginine has shown promise in improving endothelial function and reducing symptoms associated with angina . A study involving patients with acute coronary syndrome demonstrated improved myocardial contractility following L-arginine infusion .

Metabolic Disorders

Effects on Glycemic Control

L-arginine supplementation has been investigated for its effects on glycemic control, particularly in individuals with metabolic syndrome and type 2 diabetes:

- A systematic review indicated that L-arginine could significantly lower fasting blood glucose levels and serum insulin levels in non-diabetic populations when administered at doses greater than 6.5 g/day . This suggests potential applications for delaying the onset of type 2 diabetes.

Table 1: Summary of Glycemic Control Studies

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| RCT | Non-diabetics | L-Arginine > 6.5 g/day | Decreased fasting blood glucose |

| RCT | Diabetics | L-Arginine supplementation | No significant change in HbA1c |

Respiratory Conditions

Hypoxia and Adaptation Mechanisms

L-arginine's role extends into respiratory health, particularly in conditions associated with hypoxia:

- Studies have shown that L-arginine can enhance physiological reactivity to hypoxia by modulating nitric oxide pathways. This is particularly relevant for athletes and individuals exposed to high-altitude environments where oxygen levels are low . The compound's ability to improve mitochondrial function under hypoxic conditions is noteworthy.

Gastrointestinal Health

Ulcerative Colitis

Recent research highlights the correlation between serum levels of L-arginine and disease severity in ulcerative colitis:

- A study found that while serum L-arginine levels increased in patients with severe colitis, the availability was not significantly enhanced due to competitive inhibition by other amino acids. This suggests a potential therapeutic role for L-arginine in managing inflammatory bowel diseases by addressing the uptake mechanisms .

Athletic Performance

Enhancing Exercise Capacity

L-arginine supplementation has gained attention in sports medicine for its potential to improve athletic performance:

Mechanism of Action

The mechanism of action of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors and intracellular signaling molecules to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Arginine and its derivatives exhibit diverse pharmacological profiles. Below is a comparative analysis of key compounds, supported by research findings:

L-Arginine vs. L-Citrulline

Key Finding: A 2017 study demonstrated that combining L-citrulline (1g) with L-arginine (1g) increased plasma arginine levels more than L-arginine alone, suggesting synergistic benefits for NO-dependent therapies .

L-Arginine vs. Agmatine

Key Finding: Agmatine’s decarboxylation from L-arginine shifts its role from NO production to neuromodulation, highlighting structural alterations that diversify therapeutic applications .

L-Arginine vs. ADMA/SDMA

Key Finding: Despite structural similarity, ADMA/SDMA antagonize L-arginine’s role in NO synthesis, underscoring the importance of metabolite balance in vascular health .

L-Arginine vs. L-Arginine HCl

L-Arginine vs. Carnitine-Arginine Amides

Key Finding : Conjugation with carnitine redirects L-arginine’s activity toward neuroprotection, demonstrating how structural modifications enable tissue-specific targeting .

Biological Activity

L-Arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, primarily through its conversion to nitric oxide (NO). The compound "L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-" is a peptide that combines L-arginine with other amino acids, potentially enhancing its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.

L-Arginine serves as a substrate for nitric oxide synthases (NOS), which catalyze the production of NO from L-arginine. NO is a potent vasodilator that plays a vital role in regulating blood flow, neurotransmission, and immune response. The biological activity of L-Arginine and its derivatives can be summarized as follows:

- Vasodilation : NO produced from L-arginine promotes vasodilation, enhancing blood flow to various tissues.

- Cell Signaling : L-arginine activates signaling pathways such as mTOR (mechanistic target of rapamycin), which is involved in protein synthesis and cell growth.

- Immune Function : NO has antimicrobial properties and is involved in the immune response against pathogens.

Health Benefits and Clinical Applications

Research has demonstrated that L-arginine supplementation can confer several health benefits:

-

Cardiovascular Health :

- Hypertension : Studies have shown that L-arginine can lower blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity, thus reducing levels of angiotensin II, a potent vasoconstrictor .

- Myocardial Infarction Recovery : In patients with acute coronary syndrome, L-arginine supplementation has been associated with improved myocardial contractility and reduced diastolic dysfunction .

- Metabolic Disorders :

- Wound Healing and Tissue Repair :

- Fertility and Reproductive Health :

Research Findings

A review of recent literature highlights various studies examining the effects of L-arginine:

Case Studies

Several case studies further illustrate the therapeutic potential of L-arginine:

- Case Study on Heart Failure :

- Case Study on Aging :

Q & A

Q. What are the optimal methodologies for synthesizing L-Arginine-containing peptides like glycylglycyl-L-seryl-L-leucyl-L-seryl-L-arginine?

Solid-phase peptide synthesis (SPPS) is the gold standard, enabling sequential addition of protected amino acids to a resin-bound chain. Critical steps include deprotection (e.g., using trifluoroacetic acid for Fmoc removal) and coupling reactions (e.g., HBTU/HOBt activation). Post-synthesis cleavage from the resin and purification via HPLC are essential for yield optimization .

Q. How can researchers characterize the structural integrity of this peptide post-synthesis?

Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to confirm stereochemistry. High-performance liquid chromatography (HPLC) with UV detection at 214 nm (amide bond absorption) ensures purity. Circular dichroism (CD) spectroscopy may assess secondary structure in solution .

Q. What in vitro assays are recommended for preliminary assessment of its biological activity?

Begin with fluorescence polarization assays to study protein-protein interactions or enzyme inhibition kinetics (e.g., using fluorogenic substrates). Cell-based assays, such as luciferase reporters for nitric oxide (NO) signaling, can evaluate downstream effects. Surface plasmon resonance (SPR) quantifies binding affinity to target receptors .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for L-Arginine-containing peptides?

Discrepancies often arise from bioavailability differences (e.g., peptide degradation in serum). Use isotopic labeling (e.g., ¹³C-Arg) to track metabolic fate in vivo. Meta-analyses of preclinical studies can identify confounding variables (e.g., dosage, model species) and guide standardized protocols .

Q. What experimental designs are appropriate to investigate the "L-Arginine paradox" in nitric oxide synthesis?

The paradox refers to increased NO production despite supraphysiological L-arginine levels. Design dose-response studies with arginase inhibitors (e.g., nor-NOHA) to block competing metabolic pathways. Measure intracellular L-arginine via LC-MS and correlate with NO metabolites (e.g., nitrite/nitrate) in endothelial cell models .

Q. How can researchers analyze host-microbiota metabolic interactions influenced by this peptide?

Use gnotobiotic mouse models colonized with defined microbial communities. Metagenomic sequencing and metabolomics (e.g., GC-MS for short-chain fatty acids) reveal shifts in microbiota composition and L-arginine catabolism. Conditional knockout models (e.g., Arg1-deficient mice) dissect host vs. microbial contributions .

Q. What analytical challenges arise in quantifying this peptide in biological matrices, and how are they addressed?

Matrix interference (e.g., serum proteins) necessitates immunodepletion or solid-phase extraction prior to LC-MS/MS. Biosensor-based detection may overestimate concentrations due to cross-reactivity; validate with spike-recovery experiments and orthogonal methods like ELISA .

Q. How to design dose-response studies for evaluating physiological effects while minimizing variability?

Follow PRISMA guidelines for systematic reviews. Use stratified randomization in animal models to control for age, sex, and genetic background. For human trials, employ crossover designs with washout periods and standardized L-arginine formulations (e.g., 3–10 g/day) to assess hemodynamic outcomes (e.g., flow-mediated dilation) .

Data Contradiction and Meta-Analysis

Q. How should researchers address conflicting data on the peptide’s therapeutic potential in inflammatory diseases?

Conduct subgroup analyses in meta-analyses to isolate variables (e.g., disease stage, comorbidity). Use funnel plots to detect publication bias. In vitro studies may overstate efficacy due to static conditions; validate with 3D organoid models or ex vivo tissue explants .

Methodological Considerations

Q. What strategies improve the reproducibility of peptide stability studies under physiological conditions?

Simulate gastrointestinal degradation using pepsin (pH 2) or pancreatin (pH 7.4) and monitor fragments via MALDI-TOF. For serum stability, incubate with human serum albumin (HSA) and quantify intact peptide over time using LC-MS. Include protease inhibitors (e.g., aprotinin) as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.